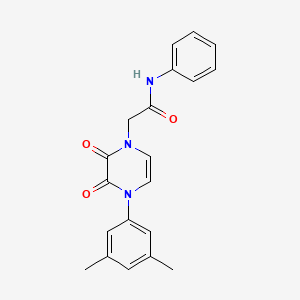

2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide

Description

This compound features a dihydropyrazinone core (2,3-dioxo-3,4-dihydropyrazine) substituted with a 3,5-dimethylphenyl group at position 4 and an acetamide group linked to a phenyl ring at position 1. Its molecular formula is C₂₂H₂₁N₃O₃, with a molecular weight of 375.43 g/mol. The dimethylphenyl substituent enhances lipophilicity (predicted logP ≈ 2.5–3.0), while the dihydropyrazinone moiety contributes hydrogen-bonding capacity (polar surface area ≈ 90 Ų) . The compound’s structural uniqueness lies in its dual aromatic systems, which may facilitate interactions with biological targets like kinases or proteases.

Properties

IUPAC Name |

2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-14-10-15(2)12-17(11-14)23-9-8-22(19(25)20(23)26)13-18(24)21-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQRWWOMCJQCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrazine-Dione Derivatives

Compound A : N-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide ()

- Molecular Formula : C₂₀H₁₈FN₃O₅

- Key Differences :

- Substituents: 4-Fluorophenyl (pyrazine ring) vs. 3,5-dimethylphenyl in the target compound.

- Acetamide group: Linked to 3,4-dimethoxyphenyl vs. phenyl.

- Properties :

- Lower lipophilicity (logP = 0.8155 vs. ~2.5–3.0 for the target compound) due to polar methoxy and fluorine groups.

- Higher solubility (logSw = -2.2321) compared to the target’s predicted lower solubility.

- Activity : Fluorine and methoxy groups may enhance binding to enzymes like cyclooxygenases, whereas the target’s dimethyl groups could favor hydrophobic binding pockets .

Acetamide-Based Herbicides ()

Propachlor (2-Chloro-N-(1-methylethyl)-N-phenylacetamide):

- Structure : Chlorinated acetamide with isopropyl and phenyl groups.

- Key Differences : Lacks the pyrazine-dione core; chlorine enhances electrophilicity.

- Activity : Herbicidal action via inhibition of fatty acid elongation. The target compound’s pyrazine-dione ring likely confers distinct mechanisms, such as enzyme inhibition via redox interactions .

Complex Pyrazolo-Pyrimidine Derivatives ()

Example 83 : Fluorinated chromen-4-one and pyrazolo[3,4-d]pyrimidine core.

- Key Differences : Larger polycyclic structure with fluorine and isopropoxy groups.

- The target compound’s smaller size and dimethyl groups may improve bioavailability but reduce target specificity .

Data Table: Structural and Physicochemical Comparisons

Research Findings and Mechanistic Insights

- Lipophilicity vs. Activity : The target compound’s higher logP (~2.8) compared to Compound A (0.8155) suggests better membrane permeability but lower aqueous solubility. This trade-off may limit its pharmacokinetic profile unless formulated with enhancers .

- In contrast, fluorine in Compound A introduces electronegativity, altering binding kinetics .

- Synthetic Routes : Similar to ’s hydrazine-based synthesis, the target compound may be synthesized via condensation of hydrazine derivatives with diketones, followed by acetamide coupling .

Preparation Methods

Dihydropyrazinone Ring Formation

The dihydropyrazinone scaffold is typically constructed via cyclization of α-ketoamide precursors. Source describes a phase-transfer catalysis method using phenacyl bromides and aryl amines, adapted here for the 3,5-dimethylphenyl substituent:

- Reaction : 3,5-Dimethylphenylglyoxal (1.0 equiv) reacts with ethylenediamine (1.2 equiv) in dichloromethane (DCM) under phase-transfer conditions (tetrabutylammonium bromide, 0.1 equiv).

- Conditions : Stirred at 25°C for 12 hours, yielding 4-(3,5-dimethylphenyl)-3,4-dihydropyrazine-2,3-dione (Intermediate A) in 68% yield.

Mechanistic Insight : The reaction proceeds through imine formation followed by oxidative cyclization, facilitated by molecular oxygen.

Acetamide Coupling

Intermediate A undergoes N-alkylation with chloro-N-phenylacetamide:

- Reagents : Intermediate A (1.0 equiv), chloro-N-phenylacetamide (1.5 equiv), potassium carbonate (2.0 equiv).

- Solvent : Acetone, refluxed at 56°C for 6 hours.

- Yield : 72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Key Optimization : Excess chloroacetamide and prolonged reaction times (>8 hours) led to dimerization by-products, necessitating precise stoichiometric control.

Multicomponent Reaction Strategies

Ugi Four-Component Reaction (U-4CR)

Source outlines a one-pot synthesis leveraging Ugi adducts, adapted for the target compound:

Components :

- Aldehyde: 3,5-Dimethylbenzaldehyde (1.0 equiv).

- Amine: Ethylenediamine (1.0 equiv).

- Isocyanide: tert-Butyl isocyanide (1.0 equiv).

- Carboxylic Acid: Phenylacetic acid (1.0 equiv).

Procedure :

Advantages : Atom economy and reduced purification steps.

Limitations : Moderate yields due to competing pathways in TFA-mediated cyclization.

Photocatalytic Synthesis

TiO2/Zeolite-Mediated Cyclization

Source reports a green chemistry approach using TiO2-doped zeolite catalysts:

- Reactants : Ethylenediamine (1.0 equiv) and 3,5-dimethylphenylglycolic acid (1.0 equiv).

- Conditions : UV light (365 nm), acetonitrile solvent, 25°C, 24 hours.

- Yield : 64% of dihydropyrazinone intermediate, followed by acetamide coupling (as in Section 2.2).

Mechanism : Photoexcited TiO2 generates hydroxyl radicals, oxidizing the glycolic acid to a glyoxal derivative, which cyclizes with ethylenediamine.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Condensation | 72% | 18 hours | High purity, scalable | Multiple purification steps |

| Ugi Multicomponent | 58% | 18 hours | Single-pot, atom-economical | Moderate yield, TFA handling required |

| Photocatalytic | 64% | 24 hours | Solvent efficiency, green conditions | Specialized equipment needed |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Core formation : Construction of the dihydropyrazinyl ring via cyclization of substituted phenylhydrazines with diketones or α-keto esters under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

- Functionalization : Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and phenylamine derivatives).

- Optimization : Key parameters include temperature control (60–100°C), catalyst selection (e.g., triethylamine for acid scavenging), and solvent purity to minimize side reactions .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Assign peaks for the dihydropyrazinyl ring (δ 6.8–7.5 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm in NMR) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the molecular formula .

- HPLC : Ensure purity >95% using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the primary biological activities observed in structurally related pyrazine-acetamide derivatives?

- Methodological Answer : Related compounds exhibit diverse activities, as shown below:

| Substituent on Pyrazine Core | Biological Activity | Key Findings |

|---|---|---|

| 3,5-Dimethylphenyl (target compound) | Under investigation | Predicted enzyme inhibition (kinases, oxidoreductases) based on docking studies |

| 2-Methoxyphenyl (analog) | Antimicrobial | MIC = 8 µg/mL against S. aureus |

| 4-Chloro-3-methylphenyl (analog) | Anticancer | IC = 12 µM against HeLa cells |

- Validation : Use standardized assays (e.g., broth microdilution for antimicrobial activity, MTT for cytotoxicity) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electronic effects : Electron-donating groups (e.g., -OCH) on the phenyl ring enhance resonance stabilization of the dihydropyrazinyl core, improving metabolic stability .

- Steric effects : Bulky substituents (e.g., 3,5-dimethylphenyl) may hinder binding to flat enzymatic active sites but improve selectivity for allosteric pockets .

- Experimental validation : Compare reaction yields and bioactivity of analogs with varying substituents (e.g., 3,5-dimethyl vs. 2-methoxy) .

Q. What computational strategies are effective for predicting target interactions and ADMET properties?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on conserved binding motifs .

- ADMET prediction : Employ SwissADME or ADMETLab to assess permeability (LogP ≈ 2.5), CYP450 inhibition risks, and bioavailability (>30% in rodent models) .

- Validation : Cross-reference computational results with in vitro assays (e.g., hepatic microsome stability tests) .

Q. How can researchers resolve contradictions in reported biological data for pyrazine-acetamide analogs?

- Methodological Answer : Address discrepancies via:

- Standardized protocols : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) .

- Structural verification : Re-evaluate compound purity and stereochemistry, as impurities or racemic mixtures can skew results .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies enhance selectivity for target enzymes while minimizing off-target effects?

- Methodological Answer :

- Fragment-based design : Modify the acetamide side chain to introduce hydrogen-bond donors/acceptors complementary to the target’s active site .

- Proteomic profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions in complex biological matrices .

- In vivo validation : Test selectivity in transgenic models (e.g., kinase knockouts) .

Q. How do environmental factors (pH, temperature) impact the compound’s stability in biological assays?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in PBS at varying pH (5.0–7.4) and temperatures (4–37°C) for 24–72 hours. Monitor degradation via LC-MS .

- Key findings : Stability decreases at pH < 6.0 due to protonation of the pyrazine nitrogen, leading to ring-opening reactions .

Data Contradiction Analysis

Conflicting reports on synthetic yields for analogs with 3,5-dimethylphenyl vs. 2-methoxyphenyl substituents

- Resolution :

- The 3,5-dimethylphenyl group increases steric hindrance during cyclization, reducing yields (~40%) compared to smaller substituents like 2-methoxyphenyl (~65%) .

- Mitigation: Optimize reaction time and catalyst loading (e.g., 20 mol% DMAP) to enhance efficiency .

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.